molecular formula C20H20FN5O3 B2862056 4-cyclopropyl-1-(4-fluorophenyl)-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1105237-15-7

4-cyclopropyl-1-(4-fluorophenyl)-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Katalognummer: B2862056
CAS-Nummer: 1105237-15-7
Molekulargewicht: 397.41
InChI-Schlüssel: BQCCIINSYQIUMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-cyclopropyl-1-(4-fluorophenyl)-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C20H20FN5O3 and its molecular weight is 397.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-cyclopropyl-1-(4-fluorophenyl)-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one represents a novel class of pyrazolo derivatives that have garnered attention for their potential biological activities. Pyrazolo compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by detailed research findings and case studies.

Molecular Formula

The molecular formula of the compound is C19H19FN6O2C_{19}H_{19}FN_{6}O_{2}, with a molecular weight of approximately 382.399 g/mol. The structure features a pyrazolo[3,4-d]pyridazine core, which is critical to its biological activity.

Structural Characteristics

The key structural elements include:

  • Cyclopropyl group : Enhances lipophilicity and may influence receptor binding.
  • Fluorophenyl group : Known to improve pharmacokinetic properties.
  • Morpholino moiety : Often associated with enhanced solubility and bioavailability.

Antitumor Activity

Recent studies have highlighted the potential of pyrazolo derivatives in targeting various cancer pathways. For instance, compounds similar to this compound have shown promising results against cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF-710.5Inhibition of BRAF(V600E)
Compound BMDA-MB-2318.3EGFR inhibition

These compounds typically exert their effects through mechanisms such as inhibition of key signaling pathways involved in tumor growth and proliferation.

Anti-inflammatory Properties

Pyrazolo derivatives are also recognized for their anti-inflammatory effects. For example, studies have demonstrated that certain pyrazole-based compounds can inhibit the production of pro-inflammatory cytokines in vitro:

  • Cytokines Inhibited : IL-6, TNF-alpha
  • Experimental Model : Lipopolysaccharide (LPS)-stimulated macrophages

Antimicrobial Activity

The antimicrobial properties of pyrazolo derivatives have been explored against various pathogens. For instance, compounds related to the target compound have shown effective inhibition against:

Pathogen Activity
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition

These findings suggest that the compound may be beneficial in developing new antimicrobial agents.

Case Study 1: Breast Cancer Treatment

A study investigated the synergistic effects of pyrazolo derivatives combined with standard chemotherapy drugs like doxorubicin in breast cancer cell lines. The results indicated that certain derivatives significantly enhanced the cytotoxic effect of doxorubicin, particularly in Claudin-low breast cancer subtypes.

Case Study 2: Inhibition of Kinases

Research focused on the inhibition of polo-like kinase 1 (Plk1) using pyrazolo derivatives. The study revealed that these compounds could selectively inhibit Plk1 without affecting related kinases, suggesting a potential for targeted cancer therapy.

Eigenschaften

IUPAC Name

4-cyclopropyl-1-(4-fluorophenyl)-6-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O3/c21-14-3-5-15(6-4-14)26-19-16(11-22-26)18(13-1-2-13)23-25(20(19)28)12-17(27)24-7-9-29-10-8-24/h3-6,11,13H,1-2,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCCIINSYQIUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=C(C=C4)F)CC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.